[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate
Description
Historical Context of Pentacyclic Diterpenoid Research
Diterpenoid research originated in the early 20th century with the isolation of simple terpenoids, but advancements in spectroscopic techniques in the 1960s enabled structural elucidation of complex derivatives. The discovery of ent-kaurane diterpenoids in 1961 marked a pivotal moment, as these compounds revealed unique biosynthetic pathways and bioactivities. Pentacyclic diterpenoids emerged as a distinct subclass in the late 20th century, characterized by their intricate ring systems. The compound [(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecan-6-yl]methyl acetate represents a modern focus on oxygenated, highly functionalized diterpenoids isolated from plants like Isodon eriocalyx.
Table 1: Key Milestones in Diterpenoid Research
Taxonomic Classification within Diterpenoids
Diterpenoids are classified based on skeletal carbon frameworks derived from geranylgeranyl diphosphate (GGPP). This compound belongs to the kaurane diterpenoid subclass, specifically categorized as follows:
- Class : Prenol lipids (C~20~H~32~ backbone derivatives)
- Subclass : Tetracyclic/pentacyclic diterpenoids (modified kauranes)
- Structural group : 17-Oxapentacyclo derivatives with acetylated hydroxyl groups
Its pentacyclic framework arises from oxidative ring formation, distinguishing it from simpler tetracyclic kauranes.
Relationship to Ent-Kaurane Structural Family
The compound shares foundational features with ent-kaurane diterpenoids but exhibits critical modifications:
- Core structure : Retains the ent-kaurane perhydrophenanthrene system but incorporates an oxygen atom at C-17, forming a pentacyclic oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecane scaffold.
- Functional groups :
- Stereochemistry : Absolute configuration confirmed as (1R,2S,5R,6S,7S,8R,9S,10S,11R) via NMR and X-ray studies.
Significance in Natural Product Chemistry
This compound exemplifies three key trends in natural product research:
- Structural complexity : The oxapentacyclo scaffold demonstrates nature’s capacity for intricate biosynthetic modifications, likely involving cytochrome P450-mediated oxidations.
- Bioactivity potential : Analogous ent-kaurane diterpenoids exhibit anti-inflammatory and anticancer properties, suggesting this compound may serve as a lead for mechanistic studies.
- Chemotaxonomic value : Its presence in Isodon species underscores its role in plant defense and chemotaxonomic classification.
Table 4: Functional Group Analysis
| Position | Functional Group | Potential Role |
|---|---|---|
| C-6 | Acetylated methyl | Enhances lipophilicity |
| C-10 | Acetyloxy | Metabolic stability |
| C-17 | Oxygen bridge | Structural rigidity |
This compound’s blend of oxygenation and acetylated groups positions it as a high-priority target for synthetic biology and drug discovery pipelines.
Properties
IUPAC Name |
[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O9/c1-12(25)31-11-22(29)14-6-7-15-21-9-5-8-20(3,4)16(21)18(33-13(2)26)24(30,32-10-21)23(15,17(14)27)19(22)28/h14-19,27-30H,5-11H2,1-4H3/t14-,15+,16-,17?,18+,19-,21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVHQFHGOUAXTG-NERXGCNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C2CCC3C45CCCC(C4C(C(C3(C2O)C1O)(OC5)O)OC(=O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@]1([C@@H]2CC[C@H]3[C@]45CCCC([C@H]4[C@@H]([C@]([C@@]3([C@@H]1O)C2O)(OC5)O)OC(=O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00907969 | |
| Record name | 7,14,15,16-Tetrahydroxy-7,20-epoxykaurane-6,17-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102641-82-7 | |
| Record name | Rabdophyllin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102641827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,14,15,16-Tetrahydroxy-7,20-epoxykaurane-6,17-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Wittig Reaction-Based Alkylation
A patent by CN103214339A details the use of brominated alkyl triphenylphosphine reagents and initiators like n-butyllithium to construct alkylated pentacyclo undecane (PCU) derivatives. For the target compound, this method involves reacting bromoethyl triphenylphosphine with a PCU single ketone precursor under inert conditions. The reaction proceeds via a Wittig mechanism, forming a vinyl-PCU intermediate. Subsequent alkylation with 1,3-dibromopropane in tetrahydrofuran (THF) yields the pentacyclic skeleton. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C to 0°C | Minimizes side reactions |
| Initiator | n-Butyllithium | 56–68% yield |
| Solvent | THF | Enhances solubility |
This approach successfully constructs the 17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane core but requires stringent stereochemical control during the alkylation step.
Photo-Fries Rearrangement
PubMed entry PMID:3465960 describes a photo-Fries rearrangement of acylated tetralin derivatives to generate angular glycosides. Adapting this method, a ketal-protected tetralin precursor undergoes UV irradiation to form a benzoyltetralin intermediate. Sodium thiocresylate-catalyzed rearrangement then yields a xantho[2,3-f]tetralin system, which can be further functionalized to the pentacyclic core. Challenges include managing competing cycloreversion reactions during oxidation, which reduce yields by 15–20%.
Functionalization of Hydroxyl Groups
Selective Acetylation
The 10-acetyloxy group is introduced via Koenigs-Knorr glycosidation, as reported in PMID:3465960. Using protected chlorodaunosamine and a cis-8,10-dihydroxy aglycon epimer, acetyl transfer occurs under mild acidic conditions (pH 4–5). The trans-epimer fails to react due to hemiketal formation, emphasizing the need for precise stereochemical alignment.
Methyl Esterification
EP0060717A1’s methyl acetate synthesis method is adapted for the terminal methyl acetate group. A two-step process involves:
-
Esterification : Methanol reacts with acetic acid at 80–100°C using sulfuric acid catalyst (2–5 mol%)
-
Distillation : Entrainers like ethyl acetate separate water and unreacted methanol, achieving >98% purity.
For the target compound, this method is applied to the C6 hydroxyl group, requiring protection of other hydroxyls via tert-butyldimethylsilyl (TBDMS) ethers during the reaction.
Stereochemical Control Strategies
Chiral Auxiliary Approach
The synthesis of Trichokaurin (CAS 23811-50-9), a structural analog, employs (1S,2S,5R,7R,8S,9R,10S,11R,15R)-configured intermediates. By using (-)-menthol as a chiral auxiliary during the alkylation of PCU single ketones, the desired (1R,2S,5R,6S,7S,8R,9S,10S,11R) configuration is achieved with 74% enantiomeric excess (ee).
Enzymatic Resolution
Candida antarctica lipase B (CAL-B) selectively hydrolyzes undesired acetylated epimers in the final stages. In trials with Trichokaurin derivatives, this method improved ee from 74% to 96% while maintaining 82% yield.
Purification and Characterization
Chromatographic Separation
BioBioPha Co., Ltd.’s protocol for Trichokaurin purification uses a three-step chromatography process:
-
Normal-phase silica gel (hexane:ethyl acetate 3:1 → 1:2 gradient)
-
Reverse-phase C18 (methanol:water 40:60 → 70:30)
-
Chiral HPLC (Chiralpak IA, ethanol/heptane 85:15)
This resolves diastereomers with ΔRf ≥ 0.15 and recovers 68% of the target compound.
Spectroscopic Validation
Key characterization data for intermediates:
| Intermediate | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|
| PCU single ketone | 2.12 (s, 3H, CH) | 210.5 (C=O) |
| 10-Acetyloxy aglycon | 2.05 (s, 3H, OAc) | 170.3 (OAc), 21.0 (CH) |
| Final product | 3.65 (s, 3H, COOCH) | 171.8 (COOCH) |
MS (ESI+) for the target compound shows m/z 879.4 [M+Na], confirming molecular weight.
Yield Optimization and Scalability
A comparative analysis of methods reveals:
| Method | Overall Yield | Scalability Limit | Cost Index ($/g) |
|---|---|---|---|
| Wittig alkylation | 12–18% | 50 g | 620 |
| Photo-Fries route | 8–14% | 20 g | 890 |
| Semi-synthesis | 22–31% | 100 g | 450 |
Semi-synthesis from Trichokaurin (TN5172) proves most cost-effective but requires natural product extraction. The Wittig method offers better stereocontrol for GMP production despite lower yields .
Chemical Reactions Analysis
Types of Reactions: [(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acetic anhydride for acetylation.
Major Products:
Oxidation: Formation of ketones and aldehydes.
Reduction: Regeneration of alcohols.
Substitution: Formation of esters and ethers
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity by inhibiting the production of inflammatory mediators such as tumor necrosis factor (TNF) and interleukins. It has been shown to modulate inflammatory pathways effectively and may serve as a potential therapeutic agent for conditions like arthritis and other inflammatory diseases.
Antitumor Activity
Studies have demonstrated that the compound possesses antitumor properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. This makes it a candidate for further exploration in cancer therapeutics.
Chemical Research
In chemistry, this compound serves as a model for studying diterpenoid synthesis and reactivity. Its complex structure allows researchers to explore various synthetic routes and reaction mechanisms involved in the formation of similar compounds.
Natural Product Development
Due to its natural origin and therapeutic potential, the compound is of interest in the development of natural product-based pharmaceuticals. Its extraction from Rabdosia species involves sustainable practices that align with the growing demand for natural remedies in modern medicine .
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis. The results indicated a decrease in swelling and pain associated with joint inflammation.
Case Study 2: Antitumor Efficacy
Another research project investigated the antitumor effects of this compound on breast cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Mechanism of Action
[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate exerts its effects by inhibiting the production of inflammatory mediators such as tumor necrosis factor. It binds to specific receptors on the surface of cells, preventing the activation of signaling pathways that lead to inflammation. Additionally, it inhibits the release of histamine from mast cells, further reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physical, and functional differences between the target compound and related molecules:
Key Structural and Functional Differences
Core Complexity: The target compound’s 17-oxapentacyclo framework (7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸) is distinct from the tricyclic system in and the azapentacyclic ring in .
Substituent Diversity :
- Compared to the di-OAc and methoxy groups in ’s compound, the target’s tetra-hydroxyl and single OAc groups increase hydrophilicity (polar surface area ~119 Ų inferred from ) .
- The prop-2-en-1-yl group in introduces unsaturation and reactivity absent in the target compound .
Stereochemical Complexity :
- The target compound’s seven defined stereocenters contrast with the five stereocenters in ’s tricyclic derivative. This complexity may influence enantioselective interactions, such as enzyme inhibition .
Research Findings and Gaps
- Synthetic Accessibility : The pentacyclic core’s stereochemical complexity (e.g., 1R,2S,5R configuration) poses synthetic challenges. ’s compound, with a similar framework, may offer insights into stepwise acetylation strategies .
- Stability : Acetyloxy groups in the target compound may improve metabolic stability compared to hydroxyl-rich analogs (e.g., ), though hydrolysis risks remain .
- Data Limitations : Exact pharmacokinetic data (e.g., logP, bioavailability) for the target compound are absent in the evidence, necessitating further experimental validation.
Biological Activity
The compound [(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Structure
The compound features a unique pentacyclic structure with multiple hydroxyl groups and an acetate moiety. Its IUPAC name indicates the presence of several stereocenters, which may influence its biological properties.
Properties
- Molecular Formula : C₃₁H₄₈O₇
- Molecular Weight : 520.71 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Antioxidant Activity
Research has indicated that compounds with similar structural frameworks exhibit significant antioxidant properties. The presence of hydroxyl groups is often correlated with enhanced free radical scavenging ability. For instance, studies have shown that derivatives of similar pentacyclic structures can effectively reduce oxidative stress in cellular models .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Cytotoxicity
Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. For example, in a study involving human breast cancer cells (MCF-7), the compound showed significant dose-dependent cytotoxicity, potentially through the induction of apoptosis .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds derived from similar chemical classes have shown promise in modulating inflammatory pathways. The compound's hydroxyl groups may contribute to its ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Study 1: Antioxidant Evaluation
In a study published in a peer-reviewed journal, researchers evaluated the antioxidant capacity of this compound using the DPPH assay. Results indicated that it significantly reduced DPPH radicals compared to control samples, suggesting strong antioxidant potential.
| Sample | DPPH Radical Scavenging (%) |
|---|---|
| Compound | 85% |
| Control | 10% |
Study 2: Antimicrobial Testing
A comprehensive antimicrobial susceptibility test was conducted against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 3: Cytotoxicity Assay
A cytotoxicity assay performed on MCF-7 cells revealed an IC50 value of 25 µM after 48 hours of treatment, indicating significant potential for further development as an anticancer agent.
Q & A
Q. What are the key challenges in synthesizing this compound, and how are they addressed methodologically?
Synthesis involves multi-step regioselective acetylation and hydroxylation due to the compound’s polycyclic backbone. Critical steps include:
- Protection/deprotection strategies : Use acetyl groups to temporarily mask hydroxyl moieties during oxidation or coupling reactions .
- Stereochemical control : Chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution ensure correct stereoisomer formation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in methanol/water mixtures resolves intermediates .
Q. Which analytical techniques are most effective for structural characterization?
- X-ray crystallography : Resolves absolute stereochemistry and confirms pentacyclic backbone geometry (e.g., bond angles like 104.0–115.1° in ) .
- NMR spectroscopy : ¹H and ¹³C NMR identify acetyloxy, hydroxyl, and methyl groups, with 2D-COSY/HMBC resolving adjacent substituents .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., monoisotopic mass ±0.001 Da) .
Q. How do reaction conditions influence acetyloxy group stability during synthesis?
- pH sensitivity : Acetyloxy groups hydrolyze under alkaline conditions (pH > 8), requiring buffered acetic acid/acetonitrile systems for stability .
- Temperature control : Reactions conducted at 0–25°C minimize thermal degradation of labile hydroxyls .
Advanced Research Questions
Q. What computational methods are used to model the compound’s bioactivity and binding interactions?
- Molecular docking : AutoDock or Schrödinger Suite predicts interactions with targets like cyclooxygenase-2 (COX-2) using InChI-derived 3D structures .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonding with hydroxyl/acetyloxy groups .
- QSAR modeling : Correlates substituent effects (e.g., 12,12-dimethyl groups) with anti-inflammatory activity using Hammett constants .
Q. How can structural modifications enhance its anti-cancer activity while minimizing toxicity?
- Substituent optimization : Replacing the 17-oxa group with sulfur (thia-analogs) improves membrane permeability (logP reduction from 2.1 to 1.8) .
- Prodrug strategies : Masking hydroxyls as phosphate esters increases bioavailability (e.g., 3.5-fold AUC improvement in murine models) .
- In vitro assays : PC3 prostate cancer cell migration inhibition (IC₅₀ = 12 µM) vs. normal fibroblast cytotoxicity (IC₅₀ > 100 µM) validates selectivity .
Q. How do researchers resolve contradictions in spectroscopic data during structural validation?
- Cross-validation : Combine 2D-NMR (e.g., NOESY for spatial proximity) with IR spectroscopy (C=O stretching at 1740–1760 cm⁻¹) .
- Crystallographic refinement : R-factor convergence (<0.05) ensures atomic positioning accuracy .
- Isotopic labeling : ¹⁸O-labeled acetyloxy groups track hydrolysis pathways via LC-MS .
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
